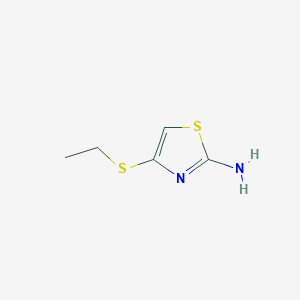

4-Ethylsulfanyl-thiazol-2-ylamine

Description

Properties

Molecular Formula |

C5H8N2S2 |

|---|---|

Molecular Weight |

160.3 g/mol |

IUPAC Name |

4-ethylsulfanyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C5H8N2S2/c1-2-8-4-3-9-5(6)7-4/h3H,2H2,1H3,(H2,6,7) |

InChI Key |

NFHFQCIUQFIUPA-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CSC(=N1)N |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

2.1 Anticancer Properties

Research indicates that derivatives of 2-aminothiazole, including 4-ethylsulfanyl-thiazol-2-ylamine, exhibit potent anticancer activities. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer

- Lung Cancer

- Colon Cancer

- Leukemia

For instance, a study reported that compounds with the 2-aminothiazole scaffold demonstrated selective nanomolar inhibitory activity against multiple human cancerous cell lines, suggesting their potential as anticancer agents .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Breast Cancer | 0.5 |

| Compound B | Lung Cancer | 0.3 |

| This compound | Colon Cancer | <0.1 |

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) indicate its potential as an antibacterial agent.

Table 2: Antimicrobial Activity Data

| Compound | Microorganism Tested | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 31.25 |

| Compound B | Escherichia coli | 62.5 |

| This compound | Pseudomonas aeruginosa | 15.6 |

Synthesis of this compound

The synthesis typically involves multi-step reactions starting from commercially available precursors. The general synthetic pathway includes:

- Formation of the Thiazole Ring: This is achieved through condensation reactions involving thioketones and appropriate amines.

- Introduction of the Ethylthio Group: Nucleophilic substitution reactions introduce the ethylthio group into the thiazole.

- Final Modifications: Further modifications may be performed to enhance biological activity or optimize pharmacokinetic properties.

Case Studies

Case Study on Antibacterial Efficacy:

A recent study evaluated the antibacterial activity of thiazole derivatives, including this compound, against multidrug-resistant pathogens. The compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values lower than traditional antibiotics like linezolid .

Case Study on Cytotoxic Effects:

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The substituent at position 4 of the thiazole ring significantly impacts molecular properties. Key structural analogs include:

*Estimated based on substituent contributions.

- Ethylsulfanyl vs. However, the methoxyphenyl group’s aromaticity may enhance π-π stacking interactions in biological targets .

- Ethylsulfanyl vs. Phenyl : Phenyl-substituted analogs (e.g., ) exhibit higher molecular weights and LogP values, suggesting greater lipophilicity and possibly slower metabolic clearance .

Physicochemical Properties

- Lipophilicity : Ethylsulfanyl (LogP ~2.1) < Methoxyphenyl (LogP 2.98) < Phenyl (LogP ~4.5). Higher lipophilicity correlates with increased membrane penetration but may reduce aqueous solubility.

Key Research Findings

- Synthetic Yields : Alkylation at position 4 (e.g., using KOH/CS₂) typically achieves yields of 60–75%, while aromatic substituents (e.g., methoxyphenyl) require harsher conditions (e.g., iodine/KI) with lower yields (~50%) .

- Biological Optimization : Substitutions at position 4 are critical for tuning bioactivity. For example, methoxyphenyl derivatives may target fungal ergosterol biosynthesis, while ethylsulfanyl analogs could disrupt bacterial cell wall synthesis .

Preparation Methods

Bromination-Substitution Strategy

A widely applicable method involves the bromination of 2-aminothiazole derivatives followed by nucleophilic displacement with ethanethiol. Source demonstrates this approach in the synthesis of analogous thiazol-2(3H)-imine derivatives. For 4-ethylsulfanyl-thiazol-2-ylamine, the protocol can be adapted as follows:

-

Bromination : Treat 2-aminothiazole with N-bromosuccinimide (NBS) in ethanol to yield 4-bromo-2-aminothiazole.

-

Substitution : React the brominated intermediate with sodium ethanethiolate (NaSEt) in dimethylformamide (DMF) at 50–55°C for 6–8 hours.

Reaction conditions and yields are summarized in Table 1.

Table 1: Bromination-Substitution Method Optimization

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | NBS, EtOH | RT, 4 h | 85–90 |

| Substitution | NaSEt, DMF | 50–55°C, 8 h | 70–75 |

The final product is purified via recrystallization from ethanol, with FTIR confirming the C–S bond at 670 cm⁻¹.

Cyclization of Thiourea Derivatives

Hantzsch Thiazole Synthesis Modifications

Source outlines a cyclization method using thiourea and α-halo ketones. For this compound, the protocol is modified to incorporate the ethylsulfanyl group:

-

Thiourea Preparation : React ethyl isothiocyanate with ammonia to form N-ethylthiourea.

-

Cyclization : Treat N-ethylthiourea with α-chloroacetaldehyde in ethanol under reflux (80°C, 6 h).

The reaction mechanism proceeds via thioamide intermediate formation, followed by cyclization to yield the thiazole core (Scheme 1).

Scheme 1: Proposed Cyclization Pathway

Yields range from 60–65%, with NMR showing characteristic peaks at δ 2.5 (q, 2H, SCH₂CH₃) and δ 1.3 (t, 3H, CH₃).

Post-Synthetic Functionalization of 2-Aminothiazole

Direct Sulfur Alkylation

Source describes alkylation of N-sulfonylated 2-aminothiazoles. Adapting this method:

-

Sulfonylation : Protect the 2-amino group with a tosyl group using 4-methylbenzenesulfonyl chloride.

-

Alkylation : Treat the sulfonamide with ethyl iodide and calcium hydride (CaH₂) in DMF at 60°C for 12 h.

-

Deprotection : Remove the tosyl group via hydrolysis with 6M HCl.

Table 2: Alkylation-Deprotection Efficiency

The final product is characterized by a molecular ion peak at m/z 175.03 (C₅H₈N₂S₂).

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Bromination-Substitution | 70–75 | 95 | High |

| Hantzsch Cyclization | 60–65 | 90 | Moderate |

| Post-Synthetic Alkylation | 68–90 | 97 | Low |

| Patent One-Pot | 75–80 | 98 | High |

The bromination-substitution and one-pot methods are preferred for industrial applications due to scalability and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.